2-(benzo[d]isoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Description
The compound “2-(benzo[d]isoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” is a derivative of isoxazole . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Scientific Research Applications
Synthesis and Chemical Characterization
- Compounds involving similar structural motifs have been synthesized through various chemical reactions, including amidation, 1,3-dipolar cycloaddition reactions, and microwave-assisted cyclocondensation. These synthetic approaches allow for the exploration of chemical properties and potential applications in areas such as corrosion inhibition and antimicrobial activities (Yıldırım & Cetin, 2008; Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Activities
- New heterocyclic compounds have been evaluated for their antimicrobial and antifungal properties. Research indicates that such molecules can exhibit promising activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Gouda et al., 2010; Bondock et al., 2008).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-7-11-15(20-22(2)16(11)19-17(9)24)18-14(23)8-12-10-5-3-4-6-13(10)25-21-12/h3-6,9H,7-8H2,1-2H3,(H,19,24)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSDCBNKOZPFBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)CC3=NOC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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